
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H29N3O2 and a molecular weight of 295.42 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a piperazine moiety and an ethenyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate with an ethenylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated piperidine derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacological agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-ethenyl-4-(piperazin-1-yl)piperidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in research and development .
Eigenschaften
Molekularformel |
C16H29N3O2 |
|---|---|
Molekulargewicht |
295.42 g/mol |
IUPAC-Name |
tert-butyl 4-ethenyl-4-piperazin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O2/c1-5-16(19-12-8-17-9-13-19)6-10-18(11-7-16)14(20)21-15(2,3)4/h5,17H,1,6-13H2,2-4H3 |
InChI-Schlüssel |
VOIDFMFFGYEPIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=C)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


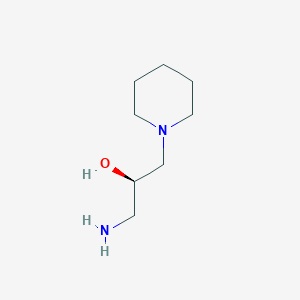
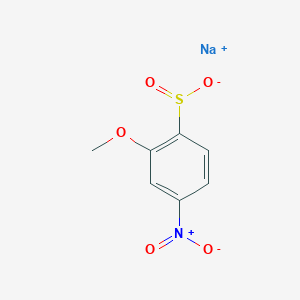
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
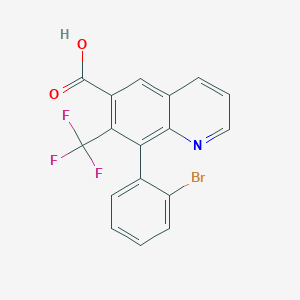
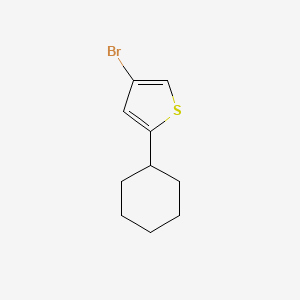
![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
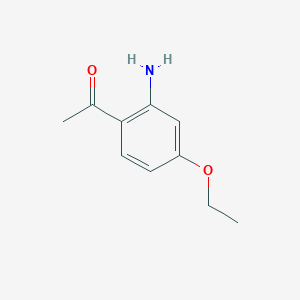
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
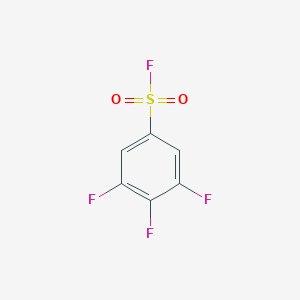
![N-[1-(3-bromophenyl)ethyl]cyclopropanamine](/img/structure/B13217661.png)
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)

![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
